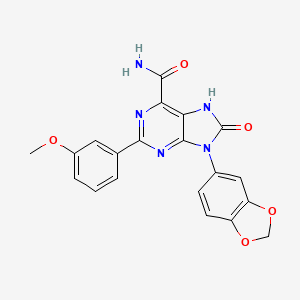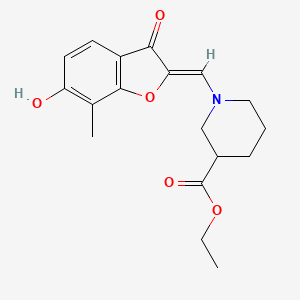
(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a synthetic organic compound known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various chemical reactions and exert significant effects through specific molecular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate typically involves multi-step chemical reactions. The synthetic route begins with the preparation of the benzofuran core, which is achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent reactions introduce the piperidine moiety and the ethyl ester group, often via esterification and amidation reactions. Typical reaction conditions may include the use of solvents like dichloromethane or ethanol and catalysts such as acid or base.
Industrial Production Methods: On an industrial scale, the production of this compound might involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction parameters and the scaling up of reaction volumes. The use of more environmentally friendly solvents and catalysts could also be a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction:
The compound can undergo reduction, particularly at the carbonyl group, to form alcohols or alkanes.
Common reagents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution:
The compound can undergo various substitution reactions at different positions, especially in the piperidine ring.
Common reagents: Halogens (Cl2, Br2), nucleophiles (NH3, H2O).
Major Products:
Depending on the reactions, products may include substituted benzofuran derivatives, reduced piperidine rings, or oxidized carboxylates.
Scientific Research Applications
Chemistry:
Used as a reagent or intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology:
Studied for its potential biochemical interactions, including enzyme inhibition or activation.
Medicine:
Investigated for its pharmacological properties, possibly serving as a lead compound for drug development in treating diseases.
Industry:
Utilized in the synthesis of materials with specialized properties, such as polymers or coatings.
Mechanism of Action
Mechanism: The compound exerts its effects through various mechanisms depending on the context. For instance, in a biochemical setting, it might interact with specific enzymes, leading to inhibition or activation.
Molecular Targets:
Enzymes with catalytic sites compatible with the compound’s functional groups.
Cellular receptors that might recognize and bind to the compound’s structural motifs.
Pathways Involved:
Signal transduction pathways that are influenced by the compound’s interaction with cellular components.
Comparison with Similar Compounds
(Z)-ethyl 1-((6-hydroxy-3-oxo-4-phenyl-2(3H)-ylidene)methyl)piperidine-3-carboxylate
(Z)-ethyl 1-((6-hydroxy-3-oxo-2H-chromen-4-ylidene)methyl)piperidine-3-carboxylate
By understanding the compound’s synthesis, reactions, applications, and mechanisms of action, researchers can leverage its potential in various scientific domains.
Properties
IUPAC Name |
ethyl 1-[(Z)-(6-hydroxy-7-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-3-23-18(22)12-5-4-8-19(9-12)10-15-16(21)13-6-7-14(20)11(2)17(13)24-15/h6-7,10,12,20H,3-5,8-9H2,1-2H3/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIJDLILVYHGI-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
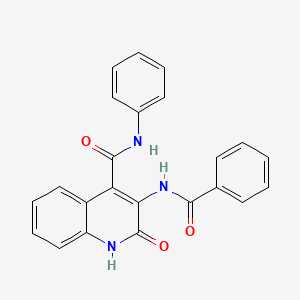
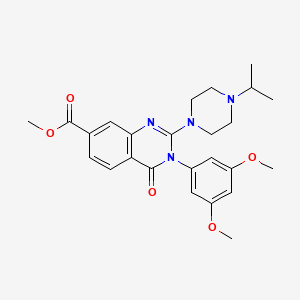
![6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane]](/img/structure/B2383898.png)
![2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2383899.png)
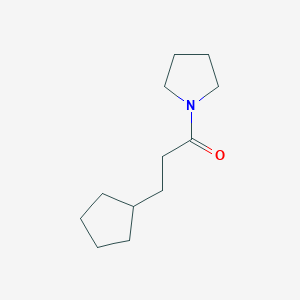


![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)
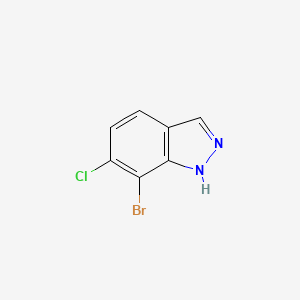
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2383911.png)
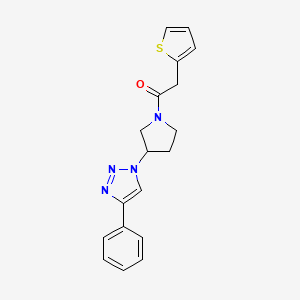
![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)
![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)
